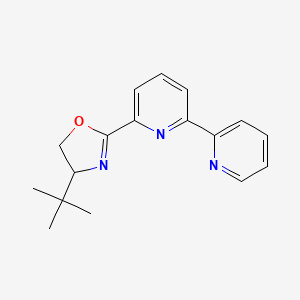
1-(beta-sec-Butyl-5-chloro-2-ethoxyphenethyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(beta-sec-Butyl-5-chloro-2-ethoxyphenethyl)-4-methylpiperazine is a chemical compound with a complex structure that includes a piperazine ring substituted with various functional groups
Métodos De Preparación
The synthesis of 1-(beta-sec-Butyl-5-chloro-2-ethoxyphenethyl)-4-methylpiperazine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the phenethyl derivative: This step involves the reaction of a suitable phenol derivative with an appropriate alkylating agent to introduce the ethoxy group.
Introduction of the sec-butyl group: This can be achieved through a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst.
Formation of the piperazine ring: The final step involves the reaction of the substituted phenethyl derivative with 4-methylpiperazine under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Análisis De Reacciones Químicas
1-(beta-sec-Butyl-5-chloro-2-ethoxyphenethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding phenol derivative.
Aplicaciones Científicas De Investigación
1-(beta-sec-Butyl-5-chloro-2-ethoxyphenethyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(beta-sec-Butyl-5-chloro-2-ethoxyphenethyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(beta-sec-Butyl-5-chloro-2-ethoxyphenethyl)-4-methylpiperazine can be compared with other similar compounds, such as:
N-sec-Butyl-5-chloro-2-methoxyaniline: This compound has a similar structure but differs in the presence of a methoxy group instead of an ethoxy group.
beta-sec-Butyl-5-chloro-2-ethoxy-N,N-diisopropylphenethylamine: This compound has a similar phenethyl backbone but differs in the substitution pattern on the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
29122-64-3 |
|---|---|
Fórmula molecular |
C19H31ClN2O |
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
1-[2-(5-chloro-2-ethoxyphenyl)-3-methylpentyl]-4-methylpiperazine |
InChI |
InChI=1S/C19H31ClN2O/c1-5-15(3)18(14-22-11-9-21(4)10-12-22)17-13-16(20)7-8-19(17)23-6-2/h7-8,13,15,18H,5-6,9-12,14H2,1-4H3 |
Clave InChI |
PTFMLNBMLFZOGC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CN1CCN(CC1)C)C2=C(C=CC(=C2)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


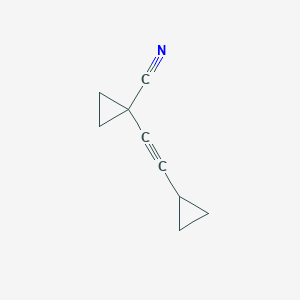
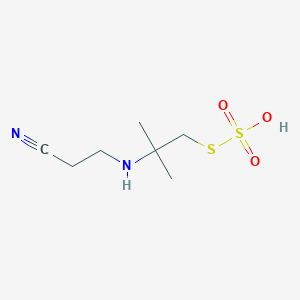
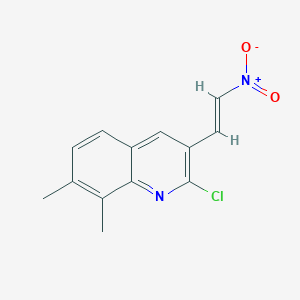
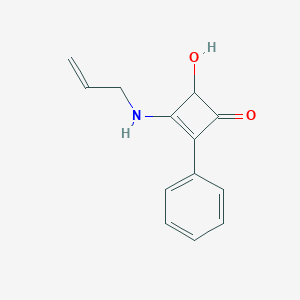
![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)

![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)

![N-{(2S)-1-[(4-Ethoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B13829248.png)
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)
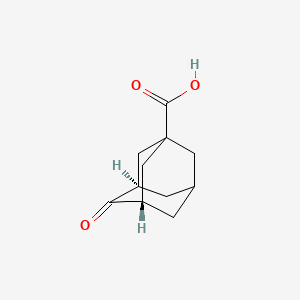
![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)
